molecular formula C19H22N2O B4286615 N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea

Cat. No.: B4286615
M. Wt: 294.4 g/mol
InChI Key: JIZMAIITBSAKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea can be compared with other urea derivatives, such as:

    N,N’-diphenylurea: Known for its use as a plant growth regulator.

    N,N’-diethylurea: Used as an intermediate in organic synthesis.

    N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-phenylethyl)urea: A structurally similar compound with a shorter alkyl chain.

The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-phenylpropyl)urea lies in its specific combination of the indene and phenylpropyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(20-13-5-8-15-6-2-1-3-7-15)21-18-12-11-16-9-4-10-17(16)14-18/h1-3,6-7,11-12,14H,4-5,8-10,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZMAIITBSAKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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